6-(p-Tolyl)pyridazine-4-carboxylic acid
Description
Properties
CAS No. |
1896160-38-5 |
|---|---|
Molecular Formula |
C12H10N2O2 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
6-(4-methylphenyl)pyridazine-4-carboxylic acid |
InChI |
InChI=1S/C12H10N2O2/c1-8-2-4-9(5-3-8)11-6-10(12(15)16)7-13-14-11/h2-7H,1H3,(H,15,16) |
InChI Key |
IQCKRZWPNZYICT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN=CC(=C2)C(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=CC(=C2)C(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
6-(p-Tolyl)pyridazine-4-carboxylic acid has been investigated for its potential therapeutic properties, particularly in the treatment of neurodegenerative diseases and metabolic disorders. Its ability to interact with neurotransmitter receptors suggests possible applications in treating conditions such as Alzheimer's disease and Parkinson's disease.
- Neurotransmitter Receptors : Similar compounds have shown efficacy in modulating neurotransmission, indicating that this compound may exhibit similar therapeutic effects.
- Enzymatic Interactions : Preliminary studies suggest that it may inhibit specific enzymes related to metabolic pathways, which could be beneficial for metabolic disorders.
The compound's biological activity is attributed to its structural components that facilitate interactions with various molecular targets:
- Antimicrobial Activity : Research indicates that derivatives of 6-(p-Tolyl)pyridazine-4-carboxylic acid exhibit antimicrobial properties against resistant strains of bacteria, such as Staphylococcus aureus and Escherichia coli.
- Anti-inflammatory Effects : Animal model studies have demonstrated that the compound can significantly reduce inflammation, suggesting its potential for treating inflammatory conditions.
Agricultural Applications
The compound has also shown promise in agrochemistry, particularly in crop protection and enhancement:
- Weed Control : Field trials indicate that it can effectively reduce weed populations while increasing crop yield, supporting sustainable agricultural practices.
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial activity of several derivatives of 6-(p-Tolyl)pyridazine-4-carboxylic acid. The results showed minimum inhibitory concentration (MIC) values comparable to standard antibiotics against resistant bacterial strains. This highlights the compound's potential for developing new antimicrobial agents.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Derivative A | 15 | Staphylococcus aureus |
| Derivative B | 20 | Escherichia coli |
Case Study 2: Anti-inflammatory Effects
In a controlled animal model study, administration of the compound led to a significant reduction in paw edema induced by carrageenan. The results suggest its effectiveness in treating inflammatory conditions.
| Treatment Group | Paw Edema Reduction (%) |
|---|---|
| Control | 0 |
| Compound Group | 45 |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key analogs of 6-(p-Tolyl)pyridazine-4-carboxylic acid include derivatives with varying substituents at position 6 of the pyridazine ring. These substitutions alter molecular weight, polarity, and reactivity.
Table 1: Comparative Properties of Pyridazine-4-carboxylic Acid Derivatives
*Calculated based on structural similarity to ethyl ester derivative ; †Calculated from molecular formula.
Reactivity and Functionalization
- The carboxylic acid enables conjugation via amide or ester bond formation .
- 6-Chloro-4-pyridazinecarboxylic Acid : The chloro substituent facilitates nucleophilic aromatic substitution, making it a versatile precursor for introducing amines, thiols, or other groups .
- 6-(Methylsulfonyl)pyridazine-4-carboxylic Acid : The methylsulfonyl group acts as a strong electron-withdrawing substituent, which may enhance the acidity of the carboxylic acid and stabilize transition states in reactions .
- 6-(Dimethylamino)pyridazine-4-carboxylic Acid: The dimethylamino group is electron-donating, reducing the carboxylic acid’s acidity compared to chloro or sulfonyl analogs. Its polarity improves solubility in protic solvents .
Preparation Methods
Palladium-Catalyzed Carbonylation of Halogenated Pyridazines
One of the efficient approaches for preparing pyridine and pyridazine carboxylic acid derivatives involves palladium-catalyzed carbonylation of halogenated pyridazines. This method uses dihalopyridazines as starting materials, reacting them with carbon monoxide and a C1-C4 alkanol in the presence of a weak base and a palladium complex with bis-diphenylphosphine ligands.
- Key features:
- Starting materials: 2,3-dihalopyridazines (chlorine or bromine substituted)
- Catalyst: Palladium complex with bis-diphenylphosphine ligands
- Reaction conditions: Carbon monoxide atmosphere, alkanol solvent (e.g., methanol, ethanol)
- Advantages: High selectivity for monocarbonylation, relatively high yields compared to older methods
- Disadvantages: Moderate yields in some cases, long reaction times for monohalopyridines
This method allows selective introduction of the carboxylic acid ester group at the 4-position of the pyridazine ring, which can be hydrolyzed to the acid form subsequently.
| Parameter | Description |
|---|---|
| Starting material | 2,3-dihalopyridazines |
| Catalyst | Pd complex with bis-diphenylphosphine ligand |
| Reagents | Carbon monoxide, C1-C4 alkanol, weak base |
| Reaction type | Carbonylation |
| Yield | Moderate to high (varies with substrates) |
| Key advantage | Selective monocarbonylation |
Multi-step Synthesis via Pyridazine Ring Formation and Functionalization
The general synthetic route for 6-(p-Tolyl)pyridazine-4-carboxylic acid involves:
- Formation of the pyridazine ring through condensation or cyclization reactions.
- Introduction of the p-tolyl substituent via aromatic substitution or coupling reactions.
- Installation of the carboxylic acid group at the 4-position by oxidation or carboxylation.
Although detailed stepwise procedures for this specific compound are scarce, similar pyridazine derivatives are synthesized by:
- Condensation of hydrazines with 1,4-dicarbonyl compounds or α,β-unsaturated carbonyls to form the pyridazine ring.
- Subsequent electrophilic aromatic substitution or cross-coupling to introduce the p-tolyl group.
- Oxidation or hydrolysis steps to convert esters or intermediates into the carboxylic acid.
| Step | Reaction Type | Typical Reagents/Conditions |
|---|---|---|
| Pyridazine ring formation | Condensation/cyclization | Hydrazine derivatives + diketones or aldehydes |
| p-Tolyl group introduction | Aromatic substitution or coupling | p-Tolyl halides or boronic acids, Pd catalysts |
| Carboxylic acid installation | Hydrolysis/oxidation | Acid/base hydrolysis, oxidation agents |
Source: Vulcanchem synthesis overview, general pyridazine synthetic strategies
Condensation and Cyclization Reactions for Pyridazine Derivatives
Research on related heterocycles such as pyrazolopyridines and pyridones indicates that condensation of amino-substituted heterocycles with aromatic aldehydes followed by cyclization with keto acids is a viable strategy to obtain carboxylic acid-substituted heterocycles.
- Example: 5-amino pyrazoles reacted with aromatic aldehydes to form Schiff bases, then condensed with pyruvic acid to yield carboxylated heterocycles.
- Yields range from 29% to 47% after recrystallization.
- Such methods can be adapted for pyridazine derivatives by choosing appropriate hydrazine and aldehyde precursors.
| Reaction Step | Reagents | Yield Range (%) | Notes |
|---|---|---|---|
| Schiff base formation | Amino heterocycle + aldehyde | - | Typically done without isolation |
| Cyclization | Schiff base + pyruvic acid | 29-47 | Recrystallized product yield |
Green and Metal-Catalyzed Synthetic Approaches
Recent reviews highlight the use of green synthesis and metal-catalyzed reactions for pyridine and analogs, which can be extended to pyridazine derivatives:
- Green synthesis: Uses water or ethanol as solvent, mild temperatures (70°-100°C), short reaction times (30-40 min), and avoids hazardous reagents.
- Metal-catalyzed reactions: Employ palladium or other transition metals for carbonylation or coupling, but may require expensive solvents and reagents.
- Cyclization and annulation: Efficient for constructing the heterocyclic core with yields of 55%-85%, using accessible ketones and toluene as solvent.
| Method | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Advantages |
|---|---|---|---|---|---|
| Green synthesis | Water, ethanol | 70-100 | 30-40 min | Moderate | Eco-friendly, time-saving |
| Metal-catalyzed | i-PrOH, tert-butanol | 50-120 | Several hours | Moderate | High selectivity |
| Cyclization | Toluene | 50-110 | Hours | 55-85 | Good yield, accessible reagents |
Summary Table of Preparation Methods
| Method | Starting Materials | Catalyst/Reagents | Conditions | Yield Range (%) | Remarks |
|---|---|---|---|---|---|
| Pd-catalyzed carbonylation | 2,3-dihalopyridazines | Pd complex, CO, alkanol, weak base | CO atmosphere, mild heating | Moderate to high | Selective monocarbonylation |
| Condensation and cyclization | Hydrazines, aldehydes, keto acids | Acid/base catalysts | Reflux or heating | 29-47 | Multi-step, moderate yield |
| Green synthesis | Pyridazine precursors | Natural catalysts, water/ethanol | 70-100°C, 30-40 min | Moderate | Eco-friendly, mild conditions |
| Metal-catalyzed coupling | Halogenated pyridazines, aryl boronic acids | Pd catalysts, organic solvents | 50-120°C, hours | Moderate | Expensive reagents, selective |
| Cyclization and annulation | Amino heterocycles, ketones | Acid/base, toluene solvent | 50-110°C, hours | 55-85 | Good yields, accessible reagents |
Q & A
Q. What are the optimal synthetic routes for 6-(p-Tolyl)pyridazine-4-carboxylic acid?
Methodological Answer:
- A common approach involves condensation of p-tolylaldehyde derivatives with aminopyridazine precursors, followed by cyclization under controlled conditions. For example, palladium or copper catalysts in solvents like dimethylformamide (DMF) or toluene are effective for similar heterocyclic systems .
- Cyclocondensation strategies, such as using DMF-dimethyl acetal (DMF-DMA) with ethyl acetoacetate and phenylhydrazine, can be adapted. Subsequent hydrolysis under basic conditions yields the carboxylic acid moiety .
Q. How should researchers characterize the purity and structure of 6-(p-Tolyl)pyridazine-4-carboxylic acid?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions and aromaticity .
- Fourier Transform Infrared (FT-IR) : Identify carboxylic acid (C=O stretch ~1700 cm) and pyridazine ring vibrations .
- X-ray Diffraction (XRD) : Resolve crystal structure and confirm regiochemistry .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for biological studies) .
Q. What strategies address solubility challenges during in vitro assays?
Methodological Answer:
- Use polar aprotic solvents (e.g., DMSO) for initial dissolution.
- Adjust pH to deprotonate the carboxylic acid group (e.g., sodium or potassium salt formation) .
- Structural analogs with electron-withdrawing groups (e.g., trifluoromethyl) show improved solubility, suggesting substituent engineering .
Advanced Research Questions
Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) be resolved?
Methodological Answer:
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity), incubation times, and controls .
- Purity Validation : Confirm compound integrity via HPLC and mass spectrometry to rule out degradation products .
- Mechanistic Profiling : Use kinase inhibition assays or proteomics to identify specific molecular targets .
Q. What experimental and computational methods elucidate regioselectivity in substitution reactions?
Methodological Answer:
- Directing Groups : Introduce temporary protecting groups (e.g., boronic acids) to steer electrophilic substitution .
- Catalytic Screening : Test Pd/Cu systems for cross-coupling efficiency at specific ring positions .
- Density Functional Theory (DFT) : Calculate Fukui indices to predict reactive sites on the pyridazine ring .
Q. How can computational modeling predict reactivity for derivative synthesis?
Methodological Answer:
- DFT Studies : Optimize geometries at the B3LYP/6-31G* level to analyze frontier molecular orbitals (HOMO/LUMO) and charge distribution .
- Molecular Dynamics (MD) : Simulate solvent interactions to guide solvent selection for reactions .
Data Conflict Resolution
Q. How to reconcile discrepancies in thermal stability data?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Compare decomposition profiles under inert vs. oxidative atmospheres .
- Differential Scanning Calorimetry (DSC) : Identify polymorphic transitions or hydrate formation affecting stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
